2-Bromo-3,3,3-trifluoroprop-1-ene
Overview
Description
2-Bromo-3,3,3-trifluoro-1-propene can be added to N2 gas in order to enhance its fire suppression efficiency.
Scientific Research Applications
Synthesis of α-(Trifluoromethyl)styrenes : This compound is utilized in the generation of thermally unstable vinyllithium by lithiation, which then undergoes borylation in a flow microreactor system. The resultant vinylborate is directly used for the Suzuki–Miyaura coupling, yielding α-(trifluoromethyl)styrenes in high yields (Fujita et al., 2018).
Syntheses of CF3-Containing Allylic Alcohols and Amines : It involves a rapid lithium-halogen-exchange reaction, generating vinyllithium which reacts with more reactive electrophiles to afford 2-(trifluoromethyl)allyl alcohols and N-[2-(trifluoromethyl)allyl] sulfoamides. This methodology allows for the synthesis of various CF3-containing compounds, which have significance in medicinal chemistry (Nadano et al., 2010).
Preparation of 3,3,3-Trifluoropropene Oxide (TFPO) : This compound is used in the bromination of 3,3,3-trifluoropropene followed by treatment with acetic acid to produce 2-bromo-3,3,3-trifluoropropyl acetate, which on further processing yields TFPO (Ramachandran & Padiya, 2007).
Photocatalytic Reactions : 2-Bromo-3,3,3-trifluoropropene has been employed as a coupling partner in photocatalytic defluorinative reactions, leading to the formation of various difluoromethylidene-tetrahydroquinolines (Zeng et al., 2022).
Electrochemical Carboxylation : It's involved in electrochemical carboxylation processes that lead to the efficient fixation of carbon dioxide, yielding corresponding 2-aryl-3,3,3-trifluoropropanoic acids. This method has been applied to synthesize β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (Yamauchi, Hara & Senboku, 2010).
Mechanism of Action
Target of Action
2-Bromo-3,3,3-trifluoroprop-1-ene (2-BTP) is a versatile reagent used in the synthesis of various fluorinated organic compounds
Mode of Action
The mode of action of 2-BTP is primarily through its participation in various organic synthesis reactions. These include addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions . Through these reactions, 2-BTP contributes to the construction of a wide range of fluorinated organic compounds.
Result of Action
The result of 2-BTP’s action is the formation of fluorinated organic compounds through various types of chemical reactions . These compounds can have a wide range of properties and uses, depending on their specific structures.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known to be a valuable synthon in synthetic chemistry, suggesting that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that the substance may have potential risks to human health related to CMR (Suspected R) and potential ED (HH) properties
Molecular Mechanism
It is known to be a valuable synthon in synthetic chemistry, suggesting that it may exert its effects at the molecular level through various reactions These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be a valuable synthon in synthetic chemistry, suggesting that it may interact with various enzymes or cofactors
Properties
IUPAC Name |
2-bromo-3,3,3-trifluoroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3/c1-2(4)3(5,6)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBKGNDTLQFSEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883575 | |
Record name | 1-Propene, 2-bromo-3,3,3-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1514-82-5 | |
Record name | 2-Bromo-3,3,3-trifluoro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1514-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propene, 2-bromo-3,3,3-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1514-82-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propene, 2-bromo-3,3,3-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, 2-bromo-3,3,3-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3,3,3-trifluoroprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Bromo-3,3,3-trifluoroprop-1-ene a valuable reagent in organic synthesis?
A: this compound serves as a versatile precursor for introducing the trifluoromethyl (CF3) group into various organic molecules. [, ] This is significant because the CF3 group often imparts desirable properties to pharmaceutical and agrochemical compounds, such as enhanced metabolic stability and lipophilicity.
Q2: Can you elaborate on the specific reactions this compound participates in?
A2: Research demonstrates its utility in synthesizing trifluoromethylated compounds through distinct pathways:
- Lithium-Halogen Exchange: Reacting this compound with alkyl lithium reagents like sec-butyllithium generates 1-trifluoromethylvinyllithium. [] This highly reactive intermediate rapidly reacts with electrophiles such as aldehydes and N-tosylimines, yielding trifluoromethylated allylic alcohols and N-[2-(trifluoromethyl)allyl] sulfoamides.
- Direct Substitution: this compound reacts with nucleophiles like indole under basic conditions, leading to substitution of the bromine atom and formation of trifluoromethylated alkenes. [] This method offers a direct route to diversely substituted trifluoromethylated alkenes without requiring transition metal catalysts.
Q3: What are the implications of the different reaction pathways available for this compound?
A: The ability to utilize different reaction conditions and reagents with this compound significantly broadens its synthetic applicability. For instance, the lithium-halogen exchange route provides access to reactive intermediates for synthesizing complex molecules. [] In contrast, the direct substitution method offers a simpler, potentially more cost-effective route to specific trifluoromethylated alkenes. [] This versatility makes this compound a valuable tool for developing novel pharmaceuticals, agrochemicals, and other specialized materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.